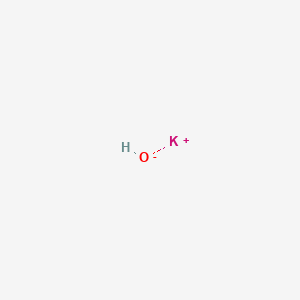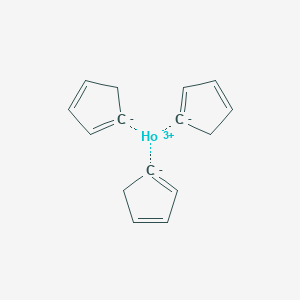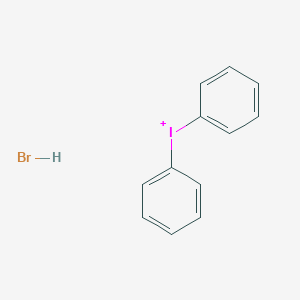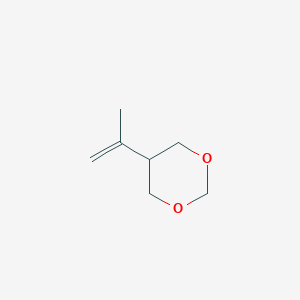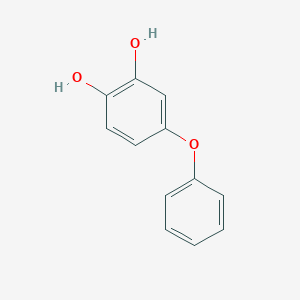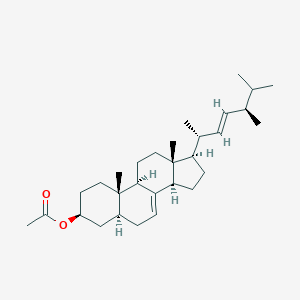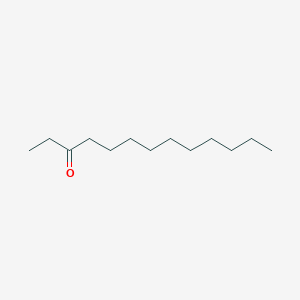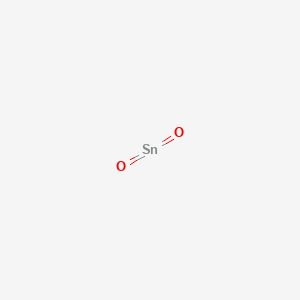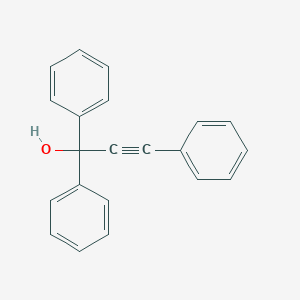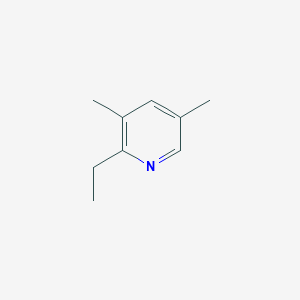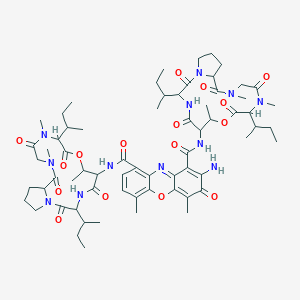
(2-methyl-1H-indol-3-yl) selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-1H-indol-3-yl) selenocyanate is a selenium-containing organic compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a member of the indole family of compounds, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of (2-methyl-1H-indol-3-yl) selenocyanate is not fully understood. However, it is thought to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. Additionally, it has been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(2-methyl-1H-indol-3-yl) selenocyanate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. Additionally, it has anti-inflammatory and anti-microbial properties, making it useful for the study of infectious diseases and inflammatory disorders.
One of the main limitations of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its relatively low yield. The synthesis method typically yields around 50-60%, which can be a limiting factor in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of future directions for research on (2-methyl-1H-indol-3-yl) selenocyanate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety for use in humans. Another area of interest is its potential as a treatment for infectious diseases and inflammatory disorders. Additional studies are needed to determine its effectiveness against different pathogens and to identify its target molecules and pathways in inflammation. Finally, there is potential for the development of novel derivatives of (2-methyl-1H-indol-3-yl) selenocyanate with improved potency and selectivity for specific diseases.
Synthesemethoden
The synthesis of (2-methyl-1H-indol-3-yl) selenocyanate involves the reaction of 2-methylindole with potassium selenocyanate in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures and under an inert atmosphere. The yield of the reaction is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
(2-methyl-1H-indol-3-yl) selenocyanate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders.
Eigenschaften
CAS-Nummer |
1130-89-8 |
|---|---|
Produktname |
(2-methyl-1H-indol-3-yl) selenocyanate |
Molekularformel |
C10H8N2Se |
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
(2-methyl-1H-indol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |
InChI-Schlüssel |
JANNYDMYOCOLOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



